molecular formula C6H11ClO2 B3050906 2-Chlorohexanoic acid CAS No. 29671-30-5

2-Chlorohexanoic acid

Cat. No.: B3050906
CAS No.: 29671-30-5
M. Wt: 150.6 g/mol
InChI Key: OMPRMWFZHLNRQJ-UHFFFAOYSA-N
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Description

2-Chlorohexanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a chlorinated derivative of hexanoic acid, where a chlorine atom is substituted at the second carbon of the hexanoic acid chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorohexanoic acid can be synthesized through the chlorination of hexanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, where hexanoic acid is treated with the chlorinating agent to replace the hydroxyl group with a chlorine atom, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chlorohexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 2-hydroxyhexanoic acid, 2-aminohexanoic acid, or 2-mercaptohexanoic acid.

    Reduction: Formation of 2-chlorohexanol.

    Oxidation: Formation of 2-chlorohexanone or 2-chlorohexanal.

Scientific Research Applications

2-Chlorohexanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Biological Studies: Investigated for its potential effects on biological systems and its role in metabolic pathways.

    Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industrial Applications: Utilized in the production of specialty chemicals and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-chlorohexanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The carboxylic acid group can also undergo reactions that modify its chemical structure, influencing its biological activity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobutanoic acid: A shorter chain analog with similar chemical properties.

    2-Chloropentanoic acid: A five-carbon analog with comparable reactivity.

    2-Chlorooctanoic acid: A longer chain analog with similar functional groups.

Uniqueness

2-Chlorohexanoic acid is unique due to its specific chain length and the position of the chlorine atom. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other chlorinated carboxylic acids.

Properties

IUPAC Name

2-chlorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPRMWFZHLNRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340467
Record name 2-Chlorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29671-30-5
Record name 2-Chlorohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29671-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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